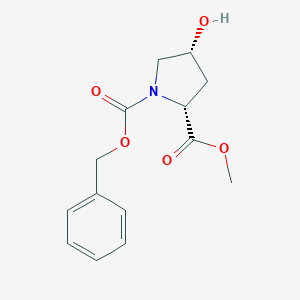

(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Overview

Description

“(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 155075-23-3. It has a molecular weight of 279.29 . This compound is a white solid and is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a white solid . It is stored at temperatures between 0-8°C .Scientific Research Applications

Stereochemistry and Pharmacological Profile

The research into the stereochemistry of phenylpiracetam and its derivatives, including analogs based on the pyrrolidin-2-one pharmacophore like (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, has shown that the configuration of stereocenters significantly affects biological properties. Studies have demonstrated that the enantiomers of phenylpiracetam possess distinct pharmacological advantages, indicating the importance of stereochemistry in drug development and the necessity for drug substances to be purified from less active enantiomers. This highlights the potential for utilizing specific stereoisomers for therapeutic purposes, thereby improving the pharmacological profile of these compounds (Veinberg et al., 2015).

Toxicity Evaluation

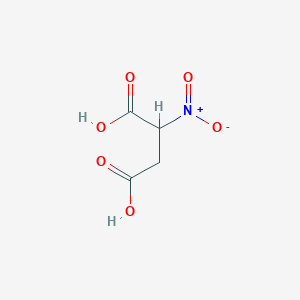

A critical evaluation of the toxicity of aminoxyl radicals, which can be related to the reactive intermediates of compounds like this compound, has concluded that these radicals generally possess very low toxicity and are not mutagenic. This finding is crucial for understanding the safety profile of compounds that generate or are related to aminoxyl radicals, providing a foundational basis for further pharmacological applications of these compounds (Sosnovsky, 1992).

Environmental Impact

Research on parabens, which are structurally related to benzoate derivatives such as this compound, has shed light on their occurrence, fate, and behavior in aquatic environments. While parabens are considered emerging contaminants due to their ubiquitous presence in surface water and sediments, studies suggest that compounds containing phenolic hydroxyl groups (akin to the hydroxyl group in the subject compound) can react readily with free chlorine, forming halogenated by-products. This research underscores the importance of understanding the environmental fate of chemical compounds and their potential impact on aquatic ecosystems (Haman et al., 2015).

Pharmacokinetics and Toxicology

The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including analogs and derivatives related to this compound, have been reviewed to understand their health risks. These substances, which can include various synthetic compounds with psychoactive effects, have been associated with serious health risks despite perceptions of low danger. Understanding the pharmacokinetics and toxicology of such compounds is crucial for public health and safety, particularly in contexts of illicit drug use and potential therapeutic applications (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs . In the context of ADCs and PROTACs, the compound would be linked to a specific antibody or ligand that targets a particular protein or cell type.

Mode of Action

As a non-cleavable linker, (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate forms a stable bond between the antibody (or ligand) and the drug in ADCs (or PROTACs). This allows the drug to be specifically delivered to cells that the antibody (or ligand) targets .

Pharmacokinetics

The stability of the linker can affect the drug’s bioavailability, as it needs to remain intact until it reaches the target cells .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include the conditions under which the ADCs or PROTACs are stored and administered. For instance, the compound is stable at -20°C for 3 years and at 4°C for 2 years . Other factors, such as the patient’s physiological condition and the presence of other drugs, could also influence its action and efficacy.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350898 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155075-23-3 | |

| Record name | 1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

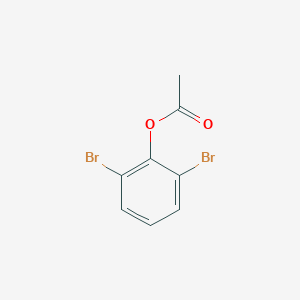

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

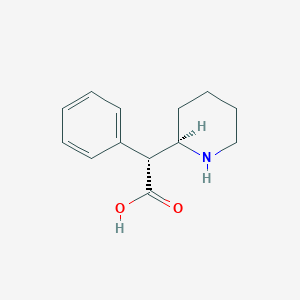

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)